molecular formula C22H21ClN4O2 B15087513 N-[(3Z,4Z)-4-(azepan-2-ylidene)-5-oxo-1-phenylpyrazolidin-3-ylidene]-2-chlorobenzamide

N-[(3Z,4Z)-4-(azepan-2-ylidene)-5-oxo-1-phenylpyrazolidin-3-ylidene]-2-chlorobenzamide

Cat. No.: B15087513
M. Wt: 408.9 g/mol
InChI Key: MBYKONCTGWHBJE-UHFFFAOYSA-N
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Description

2-chloro-N-[(3Z)-5-hydroxy-1-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]benzamide is a complex organic compound with a unique structure that includes a chloro-substituted benzamide group, a hydroxyphenyl group, and a tetrahydroazepinyl group

Preparation Methods

The synthesis of 2-chloro-N-[(3Z)-5-hydroxy-1-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]benzamide typically involves multiple steps. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Introduction of the hydroxyphenyl group: This step involves the substitution of a phenyl group with a hydroxy group.

    Formation of the tetrahydroazepinyl group: This can be synthesized through the cyclization of an appropriate precursor.

    Chlorination and benzamide formation: The final steps involve the chlorination of the benzamide group and the coupling of the various fragments to form the final compound.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-chloro-N-[(3Z)-5-hydroxy-1-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form different reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form new ring structures.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols).

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies of enzyme inhibition or receptor binding due to its unique structure.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3Z)-5-hydroxy-1-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

2-chloro-N-[(3Z)-5-hydroxy-1-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]benzamide can be compared with other similar compounds, such as:

    Tolvaptan: A vasopressin V2 receptor antagonist with a similar benzamide structure.

    Indazole derivatives: Compounds with a similar pyrazole ring structure that exhibit various biological activities.

    Benzopyrrole derivatives: Compounds with a similar aromatic ring structure that are used in medicinal chemistry.

The uniqueness of 2-chloro-N-[(3Z)-5-hydroxy-1-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]benzamide lies in its combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C22H21ClN4O2

Molecular Weight

408.9 g/mol

IUPAC Name

2-chloro-N-[3-oxo-2-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1H-pyrazol-5-yl]benzamide

InChI

InChI=1S/C22H21ClN4O2/c23-17-12-7-6-11-16(17)21(28)25-20-19(18-13-5-2-8-14-24-18)22(29)27(26-20)15-9-3-1-4-10-15/h1,3-4,6-7,9-12,26H,2,5,8,13-14H2,(H,25,28)

InChI Key

MBYKONCTGWHBJE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NCC1)C2=C(NN(C2=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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